[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
Systematic IUPAC Nomenclature
The IUPAC name of the compound is derived through hierarchical substitution of the triazolopyridine core. The parent structure, triazolo[4,3-a]pyridine, is substituted at positions 3 and 5.
- Position 3 : A 1-[(2-amino-2-methylpropanoyl)amino]-2-(phenylmethoxy)ethyl group. This substituent comprises an ethyl chain with:
- A (2-amino-2-methylpropanoyl)amide at carbon 1.
- A benzyloxy group at carbon 2.
- Position 5 : A methylene group (-CH2-) linked to a morpholine-4-carboxylate ester.
The systematic IUPAC name is:
Methyl 5-({[3-(1-{[(2-amino-2-methylpropanoyl)amino]methyl}-2-(benzyloxy)ethyl)-triazolo[4,3-a]pyridin-5-yl]methyl}oxy)carbonyl)morpholine-4-carboxylate .
Key Nomenclature Features:
- Triazolopyridine Core : Prioritized as the parent structure due to higher functional group precedence over esters and amides.
- Substituent Ordering : Alphabetical precedence places "benzyloxy" before "morpholine-4-carboxylate."
- Ester Identification : The morpholine-4-carboxylate is denoted as a methyl ester, with the carboxylate group attached to the morpholine nitrogen.
Isomeric Considerations
The compound exhibits stereochemical complexity due to:
- Chiral Centers :
- The 2-amino-2-methylpropanoyl group introduces a chiral center at the tertiary carbon (C2), yielding R and S enantiomers.
- Restricted rotation about the amide bond (C-N) may lead to atropisomerism.
- Conformational Isomerism :
Table 1: Isomeric Forms and Configurations
| Isomer Type | Structural Feature | Configuration |
|---|---|---|
| Enantiomers | 2-amino-2-methylpropanoyl C2 | R and S |
| Atropisomers | Amide bond (C-N) | syn and anti |
| Conformers | Benzyloxyethyl chain | gauche vs. anti |
Properties
Molecular Formula |
C25H32N6O5 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate |
InChI |
InChI=1S/C25H32N6O5/c1-25(2,26)23(32)27-20(17-35-15-18-7-4-3-5-8-18)22-29-28-21-10-6-9-19(31(21)22)16-36-24(33)30-11-13-34-14-12-30/h3-10,20H,11-17,26H2,1-2H3,(H,27,32) |
InChI Key |
LEDAAHQIDYHJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N4CCOCC4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyridine structure, followed by the introduction of the morpholine-4-carboxylate group and the phenylmethoxyethyl side chain. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions
The compound [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests that it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Functional and Pharmacological Insights
- Triazolo-pyridine vs. Morpholine-containing derivatives (target compound, ) consistently exhibit enhanced aqueous solubility, critical for oral bioavailability .
- Amide vs. Sulfonyl Linkers: The amide linkage in the target compound (vs.
- Fluorinated Substituents :
Fluorine atoms in analogues like and enhance membrane permeability and metabolic stability, though absent in the target compound .
Biological Activity
The compound [3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazole Ring : A five-membered ring containing three nitrogen atoms which contributes to the compound's biological activity.
- Morpholine Moiety : This cyclic amine enhances solubility and bioavailability.
- Phenylmethoxyethyl Group : This substitution may influence the compound's interaction with biological targets.
Molecular Formula : C25H33N7O
Molecular Weight : 489.577 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds similar to this triazole derivative exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Potential
Research has demonstrated that triazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. For example, a study evaluating related compounds showed IC50 values in the submicromolar range against certain cancer types, indicating potent anticancer activity. The selectivity index (SI) for these compounds was also favorable, suggesting minimal toxicity to normal cells while effectively targeting cancerous cells.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.8 | 343 |
| Compound B | < 5 | 494.8 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the triazole ring is known to inhibit specific enzymes involved in DNA synthesis and repair.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial and fungal membranes, leading to cell lysis.
- Interference with Signaling Pathways : Some studies suggest that these compounds may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antimalarial Activity : A study focused on derivatives of 1,2,3-triazoles demonstrated their effectiveness against Plasmodium falciparum in vitro and in vivo models. The compounds exhibited low cytotoxicity while maintaining efficacy against malaria parasites, highlighting their potential as antimalarial agents .
- Cytotoxicity Assessment : In a comparative study assessing various triazole derivatives against HepG2 and Vero cell lines, it was found that certain derivatives displayed a high selectivity index, indicating their potential for further development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
